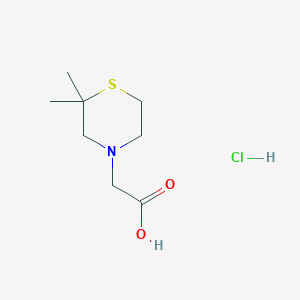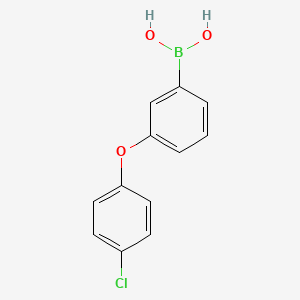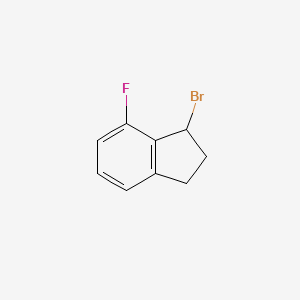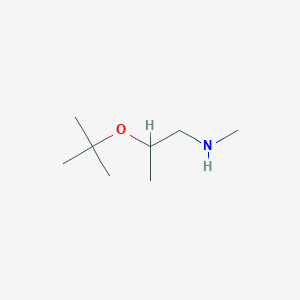
N-ethyl-2-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-iodoaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring at the ortho position relative to the amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-ethyl-2-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-ethyl-2-nitroaniline followed by reduction. The process typically includes the following steps:
Nitration: The starting material, N-ethyl-aniline, is nitrated to form N-ethyl-2-nitroaniline.
Iodination: The nitro compound is then iodinated using iodine and a suitable oxidizing agent.
Reduction: The nitro group is reduced to an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ more efficient catalysts and reagents to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution: Products include N-ethyl-2-azidoaniline or N-ethyl-2-cyanoaniline.
Oxidation: Products include N-ethyl-2-nitrosoaniline or N-ethyl-2-nitroaniline.
Coupling: Products include biaryl compounds or other complex aromatic structures.
Applications De Recherche Scientifique
N-ethyl-2-iodoaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is employed in the synthesis of polymers and other materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of N-ethyl-2-iodoaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to target proteins, while the ethyl group can influence its pharmacokinetic properties. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
N-ethyl-2-iodoaniline can be compared with other similar compounds, such as:
2-Iodoaniline: Lacks the ethyl group, which can affect its reactivity and applications.
N-ethyl-2-bromoaniline: Contains a bromine atom instead of iodine, leading to differences in reactivity and biological activity.
N-ethyl-2-chloroaniline: Contains a chlorine atom, which also influences its chemical and biological properties.
Propriétés
Formule moléculaire |
C8H10IN |
|---|---|
Poids moléculaire |
247.08 g/mol |
Nom IUPAC |
N-ethyl-2-iodoaniline |
InChI |
InChI=1S/C8H10IN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 |
Clé InChI |
WQNXDOPZKIHJEX-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)

![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)

![{9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride](/img/structure/B15315879.png)
![2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15315891.png)



![(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B15315904.png)
![(2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine](/img/structure/B15315906.png)

![1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B15315918.png)
